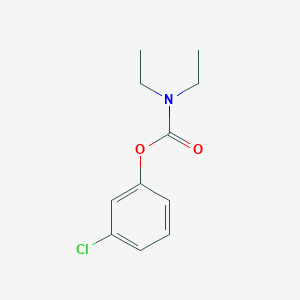

3-Chlorophenyl diethylcarbamate

Übersicht

Beschreibung

3-Chlorophenyl diethylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 .

Synthesis Analysis

The synthesis of compounds similar to 3-Chlorophenyl diethylcarbamate, such as dithiocarbamates, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .Wissenschaftliche Forschungsanwendungen

Anticholinesterase Activity

3-Chlorophenyl diethylcarbamate has been explored for its anticholinesterase activity. This property makes it potentially useful in counteracting cholinergic problems associated with various diseases and in developing pretreatment compounds for organophosphate poisoning (Lieske et al., 1991).

Agricultural Applications

In agriculture, isopropyl N-(3-chlorophenyl) carbamate, a related compound, shows potential for preventing starch degradation in stored potato tubers (Khurana et al., 1985). Moreover, various carbamate insecticides have been observed to affect the degradation of herbicides in plants (Swanson & Swanson, 1968).

Nanotechnology in Agriculture

Carbendazim and tebuconazole, containing a chlorophenyl carbamate group, have been used in nanoformulations for fungal disease control in agriculture, offering benefits like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

Environmental Remediation

Chlorophenols, including those related to 3-chlorophenyl carbamate, have been a target for removal from water using various methods due to their health and environmental risks. Studies have focused on using deep eutectic solvents and photocatalytic decomposition for their efficient removal (Adeyemi et al., 2020), (Singh et al., 2017).

Biosensing and Detection

Biosensors incorporating carbamate pesticides, including those with chlorophenyl groups, have been developed for detecting environmental pollutants like cyanide and atrazine (Besombes et al., 1995).

Molecular Imprinting

Surface molecularly imprinted microspheres have been used for the selective recognition of 3-chlorophenol from aqueous solutions, demonstrating potential for selective pollutant removal (Wang et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as diethylcarbamazine have been shown to target microfilariae, making them more susceptible to phagocytosis .

Mode of Action

It’s worth noting that related compounds like diethylcarbamazine are thought to sensitize microfilariae to phagocytosis . This suggests that 3-Chlorophenyl diethylcarbamate may interact with its targets in a similar manner, leading to changes in the target organisms.

Biochemical Pathways

Related compounds like diethylcarbamazine have been shown to affect the arachidonic acid metabolic pathway . This could potentially lead to downstream effects such as increased susceptibility of the target organisms to immune responses.

Eigenschaften

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl diethylcarbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)

![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)